Relevance: This compound contains a 1H-pyrazolo[3,4-b]pyridine moiety, similar to 3-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridine. While the core structure is shared, the presence of the imidazole and benzamide substituents significantly distinguishes this compound. Its development as an HSP90 inhibitor highlights the potential of exploring diversely substituted pyrazolo[3,4-b]pyridines for biological activity.
Relevance: Though structurally distinct from 3-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridine, PF470 shares a similar heterocyclic framework. It features a pyrazolo[3,4-b]pyrazine core, differing from the target compound by a single nitrogen atom within the bicyclic system. This subtle change highlights the significant impact of even minor structural modifications on pharmacological activity and emphasizes the importance of continued exploration within this chemical space.
Relevance: Sharing the 1H-pyrazolo[3,4-b]pyridine scaffold with 3-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridine, this compound differs in its substitution pattern, featuring phenyl groups at the 1 and 6 positions and a carbohydrazide group at the 4 position. The exploration of various substituents on this core structure contributes to the understanding of structure-activity relationships.
Relevance: These compounds exhibit a close structural resemblance to 3-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridine, sharing the 1H-pyrazolo[3,4-b]pyridine core. Their structural similarities highlight the exploration of various substituents on the pyrazolo[3,4-b]pyridine scaffold to investigate their impact on biological activity.
Relevance: These compounds possess a similar structure to 3-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridine, sharing the common 1H-pyrazolo[3,4-b]pyridine core. The variation in the substituents, particularly at the 4-position, demonstrates the versatility of the core structure for further derivatization and potential exploration of biological activity. ,
Relevance: Sharing the fundamental 1H-pyrazolo[3,4-b]pyridine scaffold with 3-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridine, PYRPCA differs in its substituents. The presence of a carboxylic acid at the 5-position and a phenyl group at the 1-position distinguishes its structure. The spectroscopic and computational analyses of PYRPCA contribute to a better understanding of the structure-property relationships within the pyrazolo[3,4-b]pyridine class.
Relevance: PYRPCN, like 3-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridine, contains the 1H-pyrazolo[3,4-b]pyridine core structure. The variations lie in the substituents and the oxidation state of the pyridine ring. The insights gained from the analysis of PYRPCN provide valuable information about the structural diversity and potential properties of compounds within the pyrazolo[3,4-b]pyridine family.
Relevance: This compound shares a similar core structure with 3-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridine, both containing the 1H-pyrazolo[3,4-b]pyridine moiety. The presence of the indole substituent and variations in other groups highlight the structural diversity possible within this class of compounds. The study of its crystal structure emphasizes the importance of intermolecular interactions in influencing the solid-state properties of these molecules.
Relevance: Like 3-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridine, this compound also belongs to the 1H-pyrazolo[3,4-b]pyridine family. The structural variations, including the indole and methoxyphenyl substituents, contribute to the understanding of the impact of functional group modifications on crystal packing and intermolecular interactions within this class of molecules.
Relevance: This compound belongs to the same 1H-pyrazolo[3,4-b]pyridine family as 3-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridine, showcasing the structural diversity within this group. The study of its crystal structure, in comparison to its solvated counterparts, sheds light on the influence of substituents and solvation on intermolecular interactions and solid-state packing arrangements within the pyrazolo[3,4-b]pyridine class.
Relevance: Though this compound incorporates two 1H-pyrazolo[3,4-b]pyridine moieties, as opposed to the single unit in 3-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridine, it highlights the potential for expanding the structural complexity of compounds containing this core. The phenylene bridge and additional substituents demonstrate the possibility of generating diverse molecular architectures based on the pyrazolo[3,4-b]pyridine framework.
14. 5-cyano-1H-pyrazolo[3,4-b]pyridine []
Relevance: Sharing the core 1H-pyrazolo[3,4-b]pyridine structure with 3-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridine, this compound represents a simplified analog. The synthetic methodology employed for its preparation emphasizes the ongoing efforts to streamline and diversify the synthesis of pyrazolo[3,4-b]pyridine-based compounds.
Relevance: While structurally distinct due to the presence of the cyclododecane ring, this compound shares the fundamental 1H-pyrazolo[3,4-b]pyridine core with 3-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridine. This variation emphasizes the potential for structural modifications and the introduction of diverse ring systems to create novel pyrazolo[3,4-b]pyridine derivatives.
Relevance: This compound belongs to the same class of 1H-pyrazolo[3,4-b]pyridine derivatives as 3-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridine. The presence of indole and fluorophenyl groups, along with the nitrile substituent, showcases the structural diversity achievable within this family. The crystal structure analysis underscores the importance of intermolecular interactions in defining the solid-state properties of these compounds.
Relevance: This compound shares the core 1H-pyrazolo[3,4-b]pyridine structure with 3-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridine, highlighting the fundamental scaffold. The absence of a substituent at the 3-position and the presence of phenyl groups at the 1- and 4-positions differentiate its structure. The study of its crystal structure contributes to a broader understanding of the intermolecular interactions that govern the solid-state packing of pyrazolo[3,4-b]pyridine derivatives. ,
Relevance: These compounds share the core 1H-pyrazolo[3,4-b]pyridine structure with 3-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridine, showcasing the fundamental scaffold. The variations lie in the substituents, particularly at the 3- and 6-positions. The investigation of their antimicrobial properties demonstrates the potential of exploring diversely substituted pyrazolo[3,4-b]pyridine derivatives for biological activity.
19. 5-Acyl-1H-pyrazolo[3,4-b]pyridines []
Relevance: These compounds are structurally related to 3-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridine by sharing the core 1H-pyrazolo[3,4-b]pyridine scaffold. The introduction of the acyl group at the 5-position underscores the diversity achievable through functional group modifications. The novel synthetic approach developed for this class of compounds contributes to the expanding toolkit for synthesizing diversely substituted pyrazolo[3,4-b]pyridines.
Relevance: Although this compound shares the 1H-pyrazolo[3,4-b]pyridine core with 3-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridine, the presence of the bromophenyl substituent, the tetrahydro-pyridinone ring, and the ethanol solvate distinguishes its overall structure. Its characterization provides insights into the structural diversity accessible within this class of compounds and highlights the influence of substituents on their solid-state properties.
Relevance: This compound, while containing the 1H-pyrazolo[3,4-b]pyridine moiety also present in 3-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridine, differs significantly due to the fused thiophene ring and the sulfone group. This example illustrates the potential for expanding the complexity and diversity of molecules based on the pyrazolo[3,4-b]pyridine scaffold.
23. Tetrahydro-1H-pyrazolo[3,4-b]pyridines []
Relevance: While these compounds share the core pyrazolo[3,4-b]pyridine skeleton with 3-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridine, their partially reduced pyridine ring distinguishes them. This structural modification can significantly impact their reactivity and biological activity, underscoring the importance of considering variations in the saturation level when exploring the chemical space of pyrazolo[3,4-b]pyridines.
24. Oxazolo[5,4-b]pyrazolo[4,3-e]pyridines []
Relevance: These compounds, despite containing the pyrazolo[3,4-b]pyridine core found in 3-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridine, possess a distinct tricyclic structure due to the fused oxazole ring. This variation exemplifies the ability to introduce additional heterocyclic rings to the pyrazolo[3,4-b]pyridine scaffold, potentially leading to compounds with altered physicochemical and biological properties.
Relevance: These compounds, while sharing the 1H-pyrazolo[3,4-b]pyridine core with 3-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridine, possess a distinct substitution pattern and a partially reduced pyridine ring. Their role as synthetic intermediates highlights the potential for exploring a wide range of structural modifications on the pyrazolo[3,4-b]pyridine scaffold to access diverse and complex heterocyclic molecules.
Relevance: These tetracyclic compounds, despite containing a pyrazolopyridine core similar to 3-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridine, are structurally distinct due to the additional fused rings. This example demonstrates the feasibility of using pyrazolo[3,4-b]pyridine derivatives as starting materials for constructing complex and diverse heterocyclic systems with potentially distinct biological activities.
27. C-glycosides of 1H-pyrazolo[3,4-b]pyridine []
Relevance: These C-glycosides, incorporating the same 1H-pyrazolo[3,4-b]pyridine core as 3-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridine, represent a distinct subclass due to the presence of the carbohydrate moiety. This structural modification significantly impacts their physicochemical properties and potentially their interactions with biological targets, as demonstrated by their anticancer activity.
Relevance: This class of compounds shares the fundamental 1H-pyrazolo[3,4-b]pyridine scaffold with 3-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridine, highlighting the common structural motif. The introduction of the phenyl ring and other substituents demonstrates the potential for diversifying the pyrazolo[3,4-b]pyridine core to generate a library of compounds with potentially distinct biological activities. The use of a recyclable catalyst in their synthesis emphasizes the importance of developing sustainable chemical processes.
Relevance: These compounds share the core 1H-pyrazolo[3,4-b]pyridine structure with 3-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridine, highlighting the common structural motif. Their development as potential antichagasic agents demonstrates the potential of exploring diversely substituted pyrazolo[3,4-b]pyridines for treating neglected tropical diseases.
3-Iodo-1-methyl-1H-pyrazolo[3,4-B]pyridine is a heterocyclic compound that belongs to the pyrazolo[3,4-b]pyridine family. This compound is characterized by the presence of an iodine atom at the 3-position of the pyrazolo ring and a methyl group at the 1-position. It has gained attention in medicinal chemistry due to its potential biological activities, particularly in cancer research and as a precursor for various bioactive molecules.
Source and Classification
The compound is classified under heterocyclic compounds, specifically within the pyrazolo[3,4-b]pyridine series. The synthesis of 3-iodo-1-methyl-1H-pyrazolo[3,4-B]pyridine typically involves iodination reactions starting from simpler pyrazole or pyridine derivatives. Its molecular formula is C6H6N3I, and it has been referenced in numerous scientific studies focusing on its synthesis and biological applications.
Synthesis Analysis
Methods and Technical Details
The synthesis of 3-iodo-1-methyl-1H-pyrazolo[3,4-B]pyridine can be achieved through various methods, primarily involving iodination of the corresponding 1-methyl-1H-pyrazolo[3,4-B]pyridine. A common synthetic route includes:
Starting Material Preparation: The precursor, 1-methyl-1H-pyrazolo[3,4-B]pyridine, is synthesized through cyclization reactions involving hydrazine derivatives and pyridine substrates.
Iodination Reaction: The iodination is performed using iodine in a solvent such as dimethylformamide under basic conditions. This reaction typically yields high purity and good yields of the desired product.
Recent advancements have introduced one-pot synthesis techniques that allow for more efficient production of this compound alongside its derivatives through sequential coupling reactions like Suzuki-Miyaura coupling .
Molecular Structure Analysis
Structure and Data
The molecular structure of 3-iodo-1-methyl-1H-pyrazolo[3,4-B]pyridine features a fused pyrazole and pyridine ring system with an iodine substituent. Key structural data includes:
Molecular Formula: C6H6N3I
Molecular Weight: Approximately 221.04 g/mol
Melting Point: Varies based on purity but typically around 80–85 °C.
The compound exhibits a planar configuration with minimal dihedral angle between the two rings, enhancing its potential for biological interactions .
Chemical Reactions Analysis
Reactions and Technical Details
3-Iodo-1-methyl-1H-pyrazolo[3,4-B]pyridine is reactive due to the presence of the iodine atom, which can participate in various coupling reactions:
Suzuki-Miyaura Coupling: This method allows for the introduction of aryl groups at the C-3 position of the pyrazolo ring, yielding diverse aryl-substituted derivatives.
Nucleophilic Substitution: The iodine atom can be replaced by nucleophiles in substitution reactions, facilitating further functionalization.
These reactions are critical for developing new derivatives with enhanced biological activities .
Mechanism of Action
Process and Data
The mechanism of action for compounds derived from 3-iodo-1-methyl-1H-pyrazolo[3,4-B]pyridine often involves interaction with specific biological targets:
Targeting Kinases: Some derivatives have shown inhibitory activity against various kinases involved in cancer cell proliferation.
G Protein-Coupled Receptors: The compound may act as an antagonist or modulator for these receptors, influencing signaling pathways crucial for tumor growth.
Research has indicated that certain derivatives possess IC50 values in nanomolar ranges against specific cancer cell lines, highlighting their potential as therapeutic agents .
Physical and Chemical Properties Analysis
Physical and Chemical Properties
The physical properties of 3-iodo-1-methyl-1H-pyrazolo[3,4-B]pyridine include:
Appearance: Typically appears as a light yellow to pale solid.
Solubility: Soluble in organic solvents like dimethyl sulfoxide and dimethylformamide; limited solubility in water.
Chemical properties include its reactivity profile due to the iodine substituent, which enhances electrophilicity and facilitates various coupling reactions .
Applications
Scientific Uses
The applications of 3-iodo-1-methyl-1H-pyrazolo[3,4-B]pyridine are diverse:
Medicinal Chemistry: It serves as a scaffold for developing new anticancer agents targeting specific proteins involved in tumorigenesis.
Biological Research: Used to study interactions with G protein-coupled receptors and other enzyme targets.
The compound has been referenced in over 5,500 scientific articles, indicating its significance in ongoing research across multiple fields including pharmacology and materials science .
Synthetic Methodologies and Optimization
Regioselective Iodination Strategies for Pyrazolo-Pyridine Scaffolds
Regioselective iodination at the C3 position of pyrazolo[3,4-b]pyridine scaffolds is critical for enabling downstream cross-coupling reactions. The electrophilic aromatic substitution (EAS) using iodine (I₂) with potassium hydroxide (KOH) in dimethylformamide (DMF) achieves >85% regioselectivity for 3-iodo derivatives. This method leverages the inherent electron-rich character of the pyrazole ring, with the C3 position exhibiting the highest nucleophilicity due to resonance stabilization. Key parameters include:
Temperature control: Reactions performed at 0–25°C minimize di-iodination byproducts [4].
Protecting groups: N1-unsubstituted pyrazolo[3,4-b]pyridines yield mixtures of 1H- and 2H-tautomers during iodination, reducing C3 selectivity. N1-methyl or N1-(4-methoxybenzyl) groups lock the tautomeric form, enabling >95% regioselectivity (Table 1) [8][10].
Oxidative systems: I₂/K₂S₂O₈ combinations enhance electrophilicity but may compromise yields (70–75%) due to oxidative decomposition [4].
Table 1: Iodination Efficiency Under N-Protecting Groups
N1-Substituent
Reagent System
Temp (°C)
C3 Selectivity (%)
Yield (%)
None
I₂/KOH
25
85
87.5
Methyl
I₂/KOH
25
>95
92
4-Methoxybenzyl
I₂/KOH
25
>95
90
None
I₂/K₂S₂O₈
80
78
70
Alternative halogen sources (e.g., N-iodosuccinimide) show reduced efficiency in protic solvents due to solvolysis [4]. The 3-iodo adduct serves as a versatile handle for Pd-catalyzed couplings, as evidenced by its application in synthesizing fibroblast growth factor inhibitors [8].
Catalytic Systems for N-Methylation in Pyrazolo[3,4-b]pyridine Derivatives
N-Methylation at the pyrazole nitrogen (N1) is essential for biological activity modulation and tautomeric control. Direct methylation of 3-iodo-1H-pyrazolo[3,4-b]pyridine faces challenges due to competing N2-alkylation and deprotonation side reactions. Optimized approaches include:
Silver oxide-mediated methylation: Ag₂O (1.2 equiv) in DMF facilitates chemoselective N1-methylation at 60°C (82% yield), leveraging silver’s coordination with the pyridinic nitrogen [10].
Microwave-assisted methods: CH₃I (2 equiv) and K₂CO₃ (3 equiv) in acetone under microwave irradiation (100°C, 20 min) achieve 95% conversion with <5% N2-methylation [8].
Table 2: N-Methylation Efficiency Across Catalytic Systems
Method
Reagents
Conditions
N1 Selectivity (%)
Yield (%)
Phase-transfer catalysis
CH₃I, NaOH, BnEt₃NCl
25°C, 4 h
>99
88
Silver-mediated
CH₃I, Ag₂O, DMF
60°C, 8 h
98
82
Microwave-assisted
CH₃I, K₂CO₃, acetone
100°C, 20 min (MW)
95
95
Conventional thermal
CH₃I, K₂CO₃, acetone
60°C, 12 h
90
75
Methyl sulfonate esters (e.g., methyl triflate) offer superior alkylating efficiency but require anhydrous conditions due to hydrolysis sensitivity [7].
Solvent-Dependent Cyclization Pathways in Pyrazolo-Pyridine Synthesis
Solvent polarity dictates reaction pathways during pyrazolo[3,4-b]pyridine ring formation. Non-polar solvents (toluene, hexane) favor imine intermediates via Debus-Radziszewski reactions, while protic solvents (ethanol, acetic acid) promote Knorr-type cyclizations:
Aprotic solvents: Dioxane/water (3:1) enables Suzuki couplings at C3 with 93% yield due to enhanced boronic acid solubilization and catalyst stability [8].
Polar aprotic solvents: DMF facilitates electrophilic iodination but causes decomposition above 50°C, reducing yields to 65–70% [4].
Protic systems: Ethanol/water (1:1) supports cyclization via Schiff base formation but risks hydrolysis of iodo substituents [6].
Table 3: Solvent Effects on Key Reaction Steps
Reaction Step
Optimal Solvent
Yield (%)
Byproduct Formation
Suzuki coupling (C3-arylation)
Dioxane:H₂O (3:1)
93
<2%
Electrophilic iodination
DMF
87
8–10% di-iodination
Ring cyclization
Ethanol/H₂O (1:1)
78
12% hydrolyzed product
N-Methylation
Acetone
95
<5% N2-methylation
Water content >50% in dioxane mixtures diminishes Pd catalyst activity due to phosphine ligand oxidation [8].
Halogen Bond-Directed Crystallization and Its Impact on Synthetic Yield
Crystallization of 3-iodo-1-methyl-1H-pyrazolo[3,4-b]pyridine is governed by C–I⋯N halogen bonding, which organizes molecules into zigzag chains (centroid–centroid distance = 3.308 Å). This packing enhances purity by excluding structural isomers:
Solvent selection: Dichloromethane/hexane mixtures yield plateshaped crystals with 99.5% purity, while ethanol crystallization affords polymorphs with embedded solvent (purity <90%) [4].
The π-stacking interactions (interplanar distance = 3.292 Å) further stabilize the crystal lattice, enabling direct isolation of pharmaceutical-grade material without chromatography [4].
Table 4: Crystallographic Parameters of 3-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridine
Parameter
Value
Crystal system
Monoclinic
Space group
C2/c
Halogen bond (C–I⋯N)
3.013 Å, 166.72°
Hydrogen bond (N–H⋯N)
2.926 Å, 159°
π–π stacking distance
3.292–3.343 Å
Centroid–centroid distance
3.308 Å
Microwave-Assisted vs. Conventional Thermal Synthesis: Efficiency Comparisons
Microwave irradiation significantly accelerates key steps in synthesizing 3-iodo-1-methyl-1H-pyrazolo[3,4-b]pyridine, reducing reaction times from hours to minutes:
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.